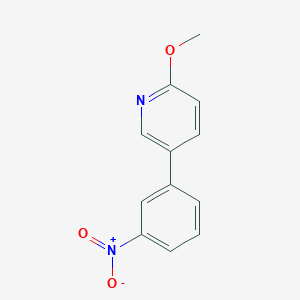![molecular formula C30H50Br2N2O2S B1427756 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1313876-00-4](/img/structure/B1427756.png)
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C30H50Br2N2O2S. It is a derivative of benzo[c][1,2,5]thiadiazole, characterized by the presence of two bromine atoms and two dodecyloxy groups. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting and conducting polymers.
Mechanism of Action
Target of Action
It is known that this compound is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics .
Mode of Action
The mode of action of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is primarily through its electron-accepting properties. The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which is known for its strong electron-accepting properties . This makes it valuable in the creation of organic photovoltaics and other electronic applications .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in organic electronics. The compound’s electron-accepting properties allow it to participate in the creation of π-conjugated electron donor–acceptor (D–A) systems . These systems are crucial for the function of organic photovoltaics, fluorophores, and photocatalysts .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment .
Result of Action
The result of the action of this compound is the creation of organic electronic devices with improved performance. For example, the incorporation of similar compounds into active layers of photovoltaic cells has resulted in increased power conversion efficiency .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness as an electron acceptor can be affected by the presence of other compounds in the system . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole typically involves the bromination of 5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include derivatives with alkoxy, amino, or other functional groups.
Coupling Products: Formation of extended π-conjugated systems, useful in organic electronics.
Scientific Research Applications
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is widely used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Photovoltaics (OPVs): Used as a building block for donor-acceptor polymers in solar cells.
Organic Light-Emitting Diodes (OLEDs): Incorporated into light-emitting materials for display technologies.
Field-Effect Transistors (OFETs): Utilized in the active layer of transistors for flexible electronics.
Sensors: Employed in the development of chemical sensors due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole
- 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern and the presence of long dodecyloxy chains. These features enhance its solubility and processability, making it particularly suitable for solution-based fabrication techniques in organic electronics. The combination of bromine atoms and dodecyloxy groups also provides a balance between electronic properties and structural flexibility, which is advantageous for various applications in organic electronics.
Properties
IUPAC Name |
4,7-dibromo-5,6-didodecoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50Br2N2O2S/c1-3-5-7-9-11-13-15-17-19-21-23-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXEQCMUYXONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744161 | |
| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313876-00-4 | |
| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


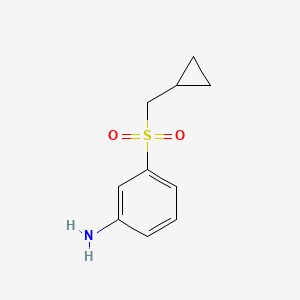

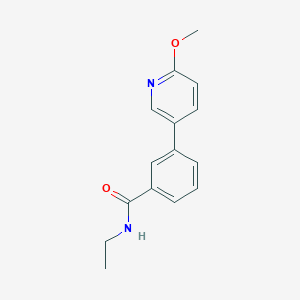
![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)

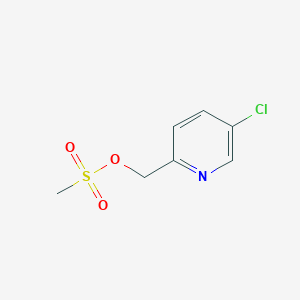
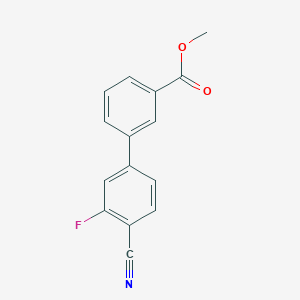
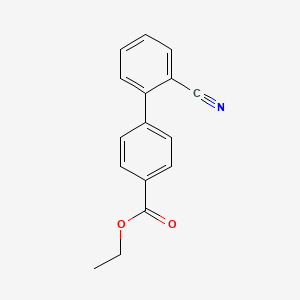
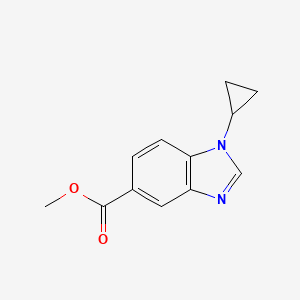


![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)

